Iodine tribromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tribromo-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOJASSPEGUXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BrI(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IBr3, Br3I | |

| Record name | iodine tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228506 | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-58-4 | |

| Record name | Iodine bromide (IBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodine Tribromide from Elemental Iodine and Bromine

This whitepaper provides a comprehensive overview of the synthesis of iodine tribromide (IBr₃) from its constituent elements, iodine (I₂) and bromine (Br₂). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the underlying chemical principles, experimental protocols, and key physicochemical properties of this compound, supported by quantitative data and visual diagrams to facilitate understanding and application.

Introduction

This compound is an interhalogen compound with the chemical formula IBr₃.[1] It is a dark brown liquid at room temperature and finds applications as a brominating agent in organic synthesis, a brominated flame retardant in semiconductor manufacturing, and in dry etching processes.[1][2] The synthesis of this compound is most directly achieved through the controlled reaction of elemental iodine and bromine.[3] Understanding and controlling the stoichiometry of this reaction is critical to achieving high purity and yield.[2][3]

Chemical Principles and Stoichiometry

The formation of this compound from its elements is a direct combination reaction.[3] The balanced chemical equation for this synthesis is:

I₂ + 3Br₂ → 2IBr₃ [2]

This stoichiometry indicates that one mole of iodine reacts with three moles of bromine to produce two moles of this compound. The central iodine atom in IBr₃ is in a +3 oxidation state and can accommodate more than an octet of electrons, which is a key factor in the existence of this hypervalent molecule.[3]

A significant challenge in this synthesis is the potential formation of iodine monobromide (IBr) as a byproduct, which occurs if the molar ratio of iodine to bromine deviates from the strict 1:3 ratio.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | IBr₃ | [1] |

| Molar Mass | 366.61 g/mol | [1] |

| Appearance | Dark brown liquid | [1][2] |

| Density | ~3.41 g/mL at 20 °C | [2] |

| Solubility | Miscible with ethanol and ethers | [1] |

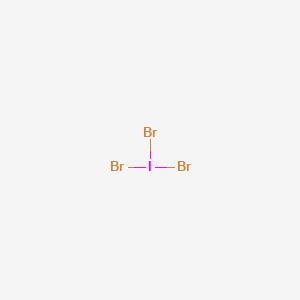

| Molecular Geometry | T-shaped | [3] |

| IUPAC Name | tribromo-λ³-iodane | [3] |

Experimental Protocol: Synthesis of this compound

The following experimental protocol is a composite procedure derived from available literature. It is crucial to handle both iodine and bromine with extreme caution in a well-ventilated fume hood, as they are corrosive and toxic.

4.1. Materials and Equipment

-

Solid iodine (I₂)

-

Liquid bromine (Br₂)

-

A two-necked round-bottom flask

-

A dropping funnel

-

A magnetic stirrer and stir bar

-

A cooling bath (e.g., ice-water bath)

-

Standard laboratory glassware

-

Apparatus for fractional distillation (optional, for purification)

4.2. Procedure

-

Reactant Preparation: In a pre-weighed, dry, two-necked round-bottom flask, place a known mass of solid iodine. In a separate, dry dropping funnel, place the required mass of liquid bromine. To promote complete reaction of the iodine, a slight excess of bromine, corresponding to a molar ratio of iodine to bromine of 1:3.2, can be used.[2]

-

Reaction Setup: Equip the round-bottom flask with a magnetic stir bar and attach the dropping funnel to one of the necks. The other neck can be fitted with a drying tube or connected to an inert gas line to prevent moisture from entering the reaction, as this compound is sensitive to hydrolysis.[2]

-

Reaction Execution:

-

Begin stirring the solid iodine in the flask.

-

Cool the reaction flask in a cooling bath.

-

Slowly add the liquid bromine from the dropping funnel to the stirring iodine. The reaction is exothermic, and controlling the temperature is important. Maintain the reaction temperature at or below 60°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 25°C) for 1-2 hours to ensure the reaction goes to completion.[2] A yield of 90-95% can be expected under these conditions.[2]

-

-

Product Isolation and Purification:

-

The resulting dark brown liquid is crude this compound.

-

If unreacted iodine is present or if high purity is required, the product can be purified by fractional distillation. This process separates the this compound from any excess bromine and the lower-boiling iodine monobromide byproduct.[3]

-

Visual Diagrams

5.1. Logical Relationship of Synthesis

The following diagram illustrates the direct combination of reactants to form the product.

Caption: Synthesis of this compound from Elements.

5.2. Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Experimental Workflow for IBr₃ Synthesis.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a cool, dry place, away from moisture.[2]

Conclusion

The synthesis of this compound from elemental iodine and bromine is a direct and efficient method when reaction parameters, particularly stoichiometry and temperature, are carefully controlled. This guide provides the essential information for researchers to safely and effectively prepare this valuable interhalogen compound for its various applications in chemistry and materials science.

References

An In-depth Technical Analysis of the Crystal Structure of Iodine Tribromide (IBr₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine tribromide (IBr₃), a fascinating interhalogen compound, exists in the solid state as the ionic species, [IBr₂]⁺[Br₃]⁻. This document provides a comprehensive analysis of its crystal structure, determined through X-ray crystallography. It details the experimental protocols for its synthesis and structural determination, presents key crystallographic data in a structured format, and visualizes the structural relationships. This technical guide is intended for professionals in chemical and materials science research.

Introduction

This compound is a dark brown solid that is chemically reactive. Its solid-state structure is of significant interest as it deviates from a simple molecular IBr₃ arrangement. Instead, it forms an ionic lattice composed of the dibromoiodonium(III) cation ([IBr₂]⁺) and the tribromide anion ([Br₃]⁻). This arrangement is crucial for understanding its reactivity and physical properties. The determination of this structure has been accomplished through single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound suitable for single-crystal X-ray diffraction involves the direct reaction of the elements.

Methodology:

-

A stoichiometric amount of high-purity iodine is dissolved in an excess of liquid bromine in a sealed, thick-walled glass tube.

-

The mixture is gently warmed to approximately 60°C to ensure complete reaction and then slowly cooled to room temperature.

-

The tube is then cooled to a lower temperature (e.g., 0°C) over several days to facilitate the crystallization of this compound.

-

Single crystals are isolated from the excess bromine in a dry atmosphere due to the hygroscopic nature of the compound.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal of IBr₃ was selected and mounted on a goniometer head.

-

The crystal was maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations and potential decomposition.

-

X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected diffraction data were processed, including corrections for Lorentz and polarization effects, and an absorption correction was applied.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All atoms were refined anisotropically.

Crystallographic Data and Structure Analysis

The crystal structure of this compound is orthorhombic. The fundamental building blocks of the crystal are the planar [IBr₂]⁺ cations and the linear [Br₃]⁻ anions.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | IBr₃ |

| Formula weight | 366.62 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pccn |

| a (Å) | 10.985 |

| b (Å) | 11.231 |

| c (Å) | 8.894 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1096.3 |

| Z | 8 |

| Calculated density (g/cm³) | 4.445 |

Selected Bond Lengths and Angles

The structure reveals distinct geometries for the cation and anion. The [IBr₂]⁺ cation is bent, while the [Br₃]⁻ anion is nearly linear.

| Bond | Length (Å) | Angle | Degree (°) |

| I-Br1 (in [IBr₂]⁺) | 2.516 | Br1-I-Br2 (in [IBr₂]⁺) | 93.8 |

| I-Br2 (in [IBr₂]⁺) | 2.509 | ||

| Br3-Br4 (in [Br₃]⁻) | 2.545 | Br3-Br4-Br5 (in [Br₃]⁻) | 178.2 |

| Br4-Br5 (in [Br₃]⁻) | 2.551 |

Visualization of Structural Relationships

The following diagrams illustrate the experimental workflow for structure determination and the ionic components of the this compound crystal structure.

An In-Depth Technical Guide to the Molecular Geometry of Iodine Tribromide (IBr₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine tribromide (IBr₃), an interhalogen compound, presents a fascinating case study in molecular geometry, exhibiting distinct structural arrangements in the gas and solid phases. This technical guide provides a comprehensive analysis of the molecular geometry of IBr₃, grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by experimental data. We delve into the theoretical framework for predicting its structure, present available quantitative data on bond lengths and angles, and outline the experimental methodologies employed for its characterization. This document serves as a detailed resource for researchers and professionals requiring a thorough understanding of the structural chemistry of this reactive halogen compound.

Introduction

Interhalogen compounds, formed by the combination of different halogen atoms, are of significant interest due to their unique reactivity and structural properties. This compound, in particular, showcases the predictive power of VSEPR theory and highlights the influence of the physical state on molecular conformation. In the gas phase, IBr₃ exists as a discrete monomeric molecule, while in the solid state, it adopts an ionic lattice structure. A precise understanding of these structural nuances is critical for applications in organic synthesis and as a brominating agent.

VSEPR Theory and the Prediction of IBr₃ Molecular Geometry

The molecular geometry of an isolated this compound molecule can be predicted using the VSEPR model. The process begins with the determination of the Lewis structure.

2.1. Lewis Structure of IBr₃

To draw the Lewis structure, we first count the total number of valence electrons:

-

Iodine (I) is in Group 17 and has 7 valence electrons.

-

Bromine (Br) is also in Group 17 and has 7 valence electrons.

-

Total valence electrons = 7 (from I) + 3 × 7 (from Br) = 28 electrons.[1]

The iodine atom, being the least electronegative, is the central atom. It forms single bonds with the three bromine atoms.[2] The remaining electrons are distributed as lone pairs, first around the terminal bromine atoms to satisfy their octets, and then any remaining electrons are placed on the central iodine atom. This results in the central iodine atom having an expanded octet, with three bonding pairs and two lone pairs of electrons.[3]

2.2. VSEPR Analysis

The VSEPR model for IBr₃ is as follows:

-

Central Atom: Iodine (I)

-

Number of Bonding Electron Pairs (X): 3

-

Number of Lone Electron Pairs (E): 2

-

VSEPR Notation: AX₃E₂[3]

This arrangement of five electron pairs around the central iodine atom leads to a trigonal bipyramidal electron geometry .[3] To minimize repulsion, the lone pairs occupy the equatorial positions, which are less sterically hindered than the axial positions. The three bromine atoms are then placed in the remaining two axial and one equatorial position. This results in a T-shaped molecular geometry .[4][5]

The ideal bond angles in a T-shaped molecule are 90° between the axial and equatorial atoms and 180° between the two axial atoms.[3]

Quantitative Structural Data

While the gas-phase structure of IBr₃ is predicted to be T-shaped, in the solid state, it undergoes a significant structural transformation.

3.1. Solid-State Structure: An Ionic Dimer

Experimental studies, primarily through vibrational spectroscopy (Raman and IR), have revealed that in the solid state, this compound exists as an ionic dimer with the formula [IBr₂]⁺[IBr₄]⁻.[6] This arrangement is a result of intermolecular interactions in the crystal lattice.

| Ion | VSEPR Notation | Electron Geometry | Molecular Geometry | Predicted Bond Angle(s) |

| [IBr₂]⁺ | AX₂E₂ | Tetrahedral | Bent | < 109.5° |

| [IBr₄]⁻ | AX₄E₂ | Octahedral | Square Planar | 90° |

3.2. Spectroscopic Data

Vibrational spectroscopy provides valuable insights into the structure of IBr₃ in the solid state, confirming the presence of the [IBr₂]⁺ and [IBr₄]⁻ ions. The observed Raman and infrared spectra are a composite of the vibrational modes of these individual ions.[6] Characteristic I-Br stretching and bending modes are observed, though specific peak assignments from the available search results are limited.

Experimental Protocols

The structural characterization of a reactive and potentially unstable compound like this compound requires specific experimental techniques.

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of iodine and bromine.

Objective: To synthesize this compound from its elemental constituents.

Materials:

-

Iodine (I₂) crystals

-

Liquid bromine (Br₂)

-

A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Reaction flask

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a clean, dry reaction flask, dissolve a known quantity of iodine crystals in the inert solvent under constant stirring.

-

Cool the reaction mixture in a cooling bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of liquid bromine to the iodine solution with continuous stirring. The reaction is: I₂ + 3Br₂ → 2IBr₃.

-

Maintain the reaction at a low temperature to favor the formation of the product.

-

After the addition is complete, allow the reaction to proceed for a specified time to ensure completion.

-

The resulting dark brown solution contains this compound. The solid product can be obtained by careful removal of the solvent under reduced pressure.

Safety Precautions: Both iodine and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

4.2. Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure, including bond lengths and angles, of solid this compound.

Methodology:

-

Crystal Growth: High-quality single crystals of IBr₃ are required. This can be achieved by slow evaporation of a saturated solution of IBr₃ in a suitable solvent or by slow cooling of a molten sample. This is often the most challenging step.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

-

Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and other structural parameters.

Visualizations

5.1. VSEPR Prediction of Monomeric IBr₃ Geometry

The logical workflow for determining the molecular geometry of a single IBr₃ molecule using VSEPR theory is illustrated below.

Caption: VSEPR workflow for IBr₃ molecular geometry.

5.2. Solid-State Dimerization of IBr₃

The relationship between the monomeric gas-phase species and the ionic solid-state form is depicted below.

Caption: Phase-dependent structures of this compound.

Conclusion

The molecular geometry of this compound is a prime example of the utility of VSEPR theory in predicting molecular shapes and the significant influence of the physical state on chemical structures. While the gas-phase monomer adopts a T-shaped geometry due to the presence of two lone pairs on the central iodine atom, the solid-state structure is characterized by an ionic lattice of [IBr₂]⁺ and [IBr₄]⁻ ions. Further experimental investigations, particularly high-resolution single-crystal X-ray diffraction studies, would be invaluable in providing precise quantitative data on the bond parameters of this intriguing interhalogen compound. This guide provides a solid theoretical and practical foundation for understanding the structural chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

"physical and chemical properties of IBr3"

An In-depth Technical Guide to the Physical and Chemical Properties of Iodine Tribromide (IBr₃)

Introduction

This compound (IBr₃) is an interhalogen compound composed of iodine and bromine.[1][2] It is a dark brown liquid at room temperature with a pungent odor.[3] This document provides a comprehensive overview of the physical and chemical properties of IBr₃, intended for researchers, scientists, and professionals in drug development. The unique reactivity of IBr₃ makes it a subject of interest in various chemical applications, including as a brominating agent, a Lewis acid, and in the manufacturing of semiconductors.[1][3]

Physical Properties of this compound

This compound is a dark brown liquid that is miscible with ethanol and diethyl ether.[1][3][4] It is thermally unstable and begins to decompose at temperatures above 40°C.[3] Due to this instability, a distinct boiling point is not observed. In the solid state, it exists as a dark crystalline material.[3]

| Property | Value | Source |

| Molecular Formula | IBr₃ | [1][3] |

| Molar Mass | 366.61 g/mol | [1][3] |

| Appearance | Dark brown liquid | [1][3] |

| Density | ~3.4 g/cm³ at 25°C; 3.41 g/mL at 20°C | [3][5][6] |

| Melting Point | Decomposes above 40°C | [3] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Solubility | Miscible with ethanol and diethyl ether | [1][3][4] |

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by its reactivity as a brominating agent, an oxidizing agent, and a Lewis acid.[3] The difference in electronegativity between iodine (2.66) and bromine (2.96) leads to polar covalent bonds, with the central iodine atom being an electrophilic center.[7]

| Property | Description | Source |

| Reactivity | Functions as a brominating agent and a Lewis acid.[3] | [3] |

| Decomposition | Thermally decomposes into iodine monobromide (IBr) and bromine (Br₂).[3] This decomposition is accelerated by heat and light.[3] | [3] |

| Oxidizing Agent | Standard reduction potential of approximately +1.2 V for the IBr₃/IBr couple.[3] It can oxidize sulfides to sulfoxides and phosphines to phosphine oxides.[3] | [3] |

| Oxidation State | The iodine atom in IBr₃ has an oxidation state of +3.[8] | [8] |

| Polarity | IBr₃ is a polar molecule due to its asymmetrical T-shaped geometry and the presence of lone pairs on the central iodine atom, which results in an uneven distribution of charge.[2] | [2] |

Molecular Structure and Bonding

In the gaseous state, IBr₃ exists as a monomer with a T-shaped molecular geometry.[7] This structure is a result of the central iodine atom having five electron pairs: three bonding pairs with bromine atoms and two non-bonding lone pairs.[7][9][10] According to VSEPR theory, these electron pairs arrange in a trigonal bipyramidal electron geometry to minimize repulsion, with the two lone pairs occupying the equatorial positions.[7][9] This arrangement leads to bond angles of approximately 90° and 180°.[9][10] The hybridization of the central iodine atom is sp³d.[10][11] In the solid state, this compound can form an ionic dimer, [IBr₂]⁺[IBr₄]⁻.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. webqc.org [webqc.org]

- 4. webqc.org [webqc.org]

- 5. 7789-58-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 7789-58-4 [m.chemicalbook.com]

- 7. This compound | 7789-58-4 | Benchchem [benchchem.com]

- 8. webqc.org [webqc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. math.answers.com [math.answers.com]

- 11. brainly.com [brainly.com]

An In-depth Technical Guide to Iodine Tribromide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine tribromide (IBr₃), an interhalogen compound, is a dark brown, reactive liquid at room temperature.[1] Its utility as a brominating agent and a Lewis acid makes it a valuable reagent in various chemical syntheses and for applications in the semiconductor industry.[2] This technical guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, detailed safety information, physicochemical properties, and a protocol for its synthesis.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 7789-58-4 | [3] |

| Molecular Formula | IBr₃ | [3] |

| Molecular Weight | 366.62 g/mol | [3] |

| Appearance | Dark brown liquid | [1] |

| Density | 3.41 g/mL at 20 °C | |

| Molecular Geometry | T-shaped | [2] |

Safety Data

The safe handling of this compound is paramount due to its corrosive nature. The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

Precautionary Statements: [3]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data:

Experimental Protocols

Synthesis of this compound

The most common method for preparing this compound is the direct combination of elemental iodine and bromine.[2] Achieving a high yield and purity requires careful control of the stoichiometry.

Materials and Equipment:

-

Elemental iodine (I₂)

-

Liquid bromine (Br₂)

-

A three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon) supply

-

Ice bath

-

Distillation apparatus (for purification, if necessary)

Procedure:

-

Set up the three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inlet/outlet for an inert atmosphere.

-

Place a stoichiometric amount of elemental iodine into the flask.

-

Under a continuous flow of an inert gas, slowly add a 1:3.2 molar ratio of liquid bromine to the iodine from the dropping funnel while stirring the mixture in an ice bath to control the exothermic reaction.[2] Maintaining a temperature of around 25°C is optimal for laboratory-scale synthesis.[2]

-

Continue stirring the reaction mixture for 1-2 hours at 25°C to ensure the reaction goes to completion.[2] A slight excess of bromine is used to ensure all the iodine reacts.[2]

-

The resulting dark brown liquid is crude this compound. If necessary, it can be purified by fractional distillation under reduced pressure to remove any unreacted bromine or iodine monobromide byproduct.

Visualizations

Caption: Safety information workflow for this compound.

References

An In-depth Technical Guide on the Thermodynamic Stability of Iodine Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of iodine tribromide (IBr₃). It covers the molecule's structure, key thermodynamic parameters, degradation pathways, and the experimental protocols used to determine these properties.

Introduction to this compound (IBr₃)

This compound is an interhalogen compound with the chemical formula IBr₃.[1] It exists as a dark brown liquid and is miscible with organic solvents like ethanol and ether.[1][2] As an interhalogen, its chemistry is marked by high reactivity and strong oxidizing properties.[2] The electronegativity difference between iodine (2.66) and bromine (2.96) results in polar covalent I-Br bonds, making the iodine atom an electrophilic center susceptible to nucleophilic attack.[3][4] This inherent reactivity is central to both its utility in chemical synthesis and its thermodynamic instability. Understanding its stability is crucial for its storage, handling, and application in fields such as organic synthesis and semiconductor manufacturing.[1][2][3]

Molecular Structure and Bonding

The thermodynamic stability of a molecule is intrinsically linked to its structure. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound adopts a T-shaped molecular geometry .[2][3]

-

Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine.[3]

-

Electron Geometry: The central iodine atom is surrounded by five electron pairs (three bonding pairs from the I-Br bonds and two non-bonding lone pairs). These five pairs arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[3][5]

-

Molecular Geometry: To minimize electron-electron repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramid. This forces the three bromine atoms into a T-shape around the central iodine atom.[2][3][5] The bond angles are approximately 90° and 180°.[5]

This arrangement, featuring hypervalent iodine and significant lone-pair repulsion, contributes to the molecule's reactivity and inherent instability compared to simpler diatomic halogens.

Thermodynamic Data

Quantitative thermodynamic data for this compound is not extensively reported in the literature. However, data for the related, more stable interhalogen iodine monobromide (IBr) is well-characterized and provides a useful reference point for understanding the thermodynamics of iodine-bromine compounds.

Table 1: Physical and Chemical Properties of this compound (IBr₃)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | IBr₃ | [1] |

| Molar Mass | 366.61 g/mol | [1][6] |

| Appearance | Dark brown liquid | [1][2] |

| Molecular Geometry | T-shaped | [2][3] |

| CAS Number | 7789-58-4 | [1][6] |

| IUPAC Name | tribromo-λ³-iodane |[3][6] |

Table 2: Thermodynamic Data for Iodine Monobromide (IBr) (for reference)

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | 41.6 ± 0.4 kJ/mol | [7] |

| Standard Entropy (S°gas, 1 bar) | 258.66 ± 0.01 J/mol·K | [8] |

| Electron Affinity | 2.5 ± 0.2 eV | [8] |

Note: These values are for IBr (gas phase) and serve as an illustration for a related iodine-bromine compound. Specific, experimentally verified thermodynamic values for IBr₃ are scarce.

The Gibbs free energy (ΔG) of a reaction determines its spontaneity and is related to enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS .[9] For IBr₃, the decomposition reactions are generally spontaneous (negative ΔG) under ambient conditions, highlighting its thermodynamic instability.[9][10]

Factors Affecting Stability and Degradation Pathways

The stability of this compound is compromised by several degradation pathways, including thermal decomposition, hydrolysis, photodegradation, and disproportionation.[2]

Thermal Decomposition

IBr₃ is thermally sensitive. When heated, it readily decomposes into iodine monobromide (IBr) and elemental bromine (Br₂). This process underscores the relative instability of the IBr₃ molecule compared to the simpler interhalogen.

Hydrolysis

Hydrolysis is a primary degradation pathway for IBr₃, occurring upon contact with water or atmospheric moisture.[2] The reaction is complex, involving the formation of intermediate species like hypoiodous acid and hypobromous acid, ultimately yielding hydrogen iodide (HI), hydrogen bromide (HBr), and iodic acid (HIO₃).[2] The polar nature of the I-Br bonds facilitates nucleophilic attack by water molecules on the electron-deficient iodine center.[2]

Caption: Hydrolysis degradation pathway of IBr₃.

Photochemical Degradation

This compound is susceptible to photodegradation, particularly under UV radiation (334-365 nm).[2] This process involves the homolytic cleavage of the I-Br bonds, which generates reactive halogen radicals. The choice of solvent can significantly influence its photochemical stability.[2]

Disproportionation

A degradation pathway characteristic of interhalogen compounds is disproportionation. For IBr₃, this involves the slow conversion into iodine monobromide (IBr) and a higher-order interhalogen, which is likely iodine pentabromide (IBr₅), although the exact nature of the higher bromide can be complex.[2] The reaction proceeds as follows: 3IBr₃ → IBr + IBr₅[2] This reaction has a reported rate constant of 8.9×10⁻⁶ s⁻¹, indicating that while slow, it can become a significant degradation route over long-term storage.[2]

Caption: Disproportionation of this compound.

Experimental Protocols

Determining the thermodynamic stability of a compound like IBr₃ involves its synthesis, characterization, and direct measurement of its thermodynamic properties.

Synthesis: Direct Combination of Elements

This compound is typically synthesized by the direct reaction of elemental iodine and bromine.[2][3]

-

Objective: To synthesize IBr₃ from its constituent elements.

-

Materials: Elemental iodine (I₂), liquid bromine (Br₂), reaction vessel (Schlenk flask), inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

The reaction vessel is dried and flushed with an inert gas to exclude moisture.

-

A stoichiometric amount of elemental iodine (I₂) is placed in the vessel.

-

A 1:3 molar ratio of iodine to bromine (I₂ + 3Br₂ → 2IBr₃) is required.[2][3] Liquid bromine is added slowly and carefully to the iodine under controlled temperature conditions, often at elevated temperatures to initiate the reaction.[2]

-

The mixture is stirred under an inert atmosphere until the reaction is complete, indicated by the formation of a homogenous dark brown liquid.

-

Precise control of stoichiometry is critical to minimize the formation of other interhalogens like IBr.[3]

-

Characterization: Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is used to confirm the T-shaped structure of IBr₃ by probing its vibrational modes.[3]

-

Objective: To obtain the vibrational spectrum of IBr₃ to confirm its molecular structure.

-

Instrumentation: FT-IR Spectrometer, Raman Spectrometer.

-

Procedure:

-

A sample of the synthesized IBr₃ is prepared. Due to its reactivity with moisture, sample handling must be performed in a dry environment (e.g., a glovebox).

-

For IR spectroscopy, the sample may be analyzed as a thin film between two IR-transparent windows (e.g., KBr or AgCl).

-

For Raman spectroscopy, the liquid sample can be held in a sealed capillary tube.

-

The spectra are recorded over the appropriate frequency range.

-

The observed vibrational frequencies are compared with theoretical values calculated for a T-shaped (C₂ᵥ symmetry) molecule to confirm its structure.

-

Thermodynamic Measurement: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes (enthalpy, ΔH) associated with a chemical reaction or binding event, from which the binding constant (Kₐ), entropy (ΔS), and stoichiometry (n) can be derived. While often used for biomolecular interactions, the principles apply to studying the thermodynamics of any chemical reaction in solution.[11][12]

-

Objective: To determine the enthalpy of a reaction involving IBr₃ (e.g., its interaction with a Lewis base) to probe its stability and reactivity.

-

Instrumentation: Isothermal Titration Calorimeter.

-

Procedure:

-

A solution of IBr₃ is prepared in an appropriate non-reactive, dry solvent and loaded into the sample cell of the calorimeter.

-

A solution of a reactant (e.g., a Lewis base) is loaded into the titration syringe.

-

A series of small, precise injections of the reactant are made into the IBr₃ solution at a constant temperature.

-

The heat released or absorbed during the reaction after each injection is measured with high sensitivity.

-

The resulting data (heat per injection vs. molar ratio) is fitted to a binding or reaction model.

-

-

Data Analysis: The fitting procedure yields the enthalpy change (ΔH) and the association constant (Kₐ). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the following equations:

-

ΔG = -RT ln(Kₐ)

-

ΔG = ΔH - TΔS, which can be rearranged to ΔS = (ΔH - ΔG) / T

-

Caption: Workflow for assessing thermodynamic stability.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 7789-58-4 [smolecule.com]

- 3. This compound | 7789-58-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | Br3I | CID 5187573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atct.anl.gov [atct.anl.gov]

- 8. iodine bromide [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. A flow-calorimetric study of the binding of iodine to amylodextrin fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calorimetric studies of biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

"iodine tribromide Lewis structure and bonding"

An In-depth Technical Guide to the Lewis Structure and Bonding of Iodine Tribromide (IBr₃)

Introduction

This compound (IBr₃) is an interhalogen compound composed of iodine and bromine. As an AX₃E₂ system, its structural and bonding characteristics provide a quintessential example of the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hypervalency. This document offers a detailed analysis of the Lewis structure, molecular geometry, hybridization, and bonding of IBr₃, intended for researchers and professionals in chemistry and drug development.

Lewis Structure Determination

The foundation for understanding the bonding in this compound lies in its Lewis structure. The process involves a systematic arrangement of valence electrons to satisfy, where possible, the octet rule, while accommodating exceptions for elements in the third period and below.

Valence Electron Calculation

The total number of valence electrons for IBr₃ is calculated as follows:

-

Iodine (I): 1 atom × 7 valence electrons = 7

-

Bromine (Br): 3 atoms × 7 valence electrons = 21

-

Total Valence Electrons: 7 + 21 = 28[1]

Structural Arrangement

-

Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine (Br).[2]

-

Initial Bonding: Single covalent bonds are formed between the central iodine atom and each of the three bromine atoms, consuming 3 × 2 = 6 electrons.

-

Electron Distribution: The remaining 22 electrons are distributed around the terminal bromine atoms to satisfy their octets (3 lone pairs on each Br), using an additional 3 × 6 = 18 electrons.

-

Central Atom Octet: The final 4 electrons are placed on the central iodine atom as two lone pairs.[2][3][4]

The resulting Lewis structure shows the central iodine atom with three single bonds and two lone pairs, giving it an expanded octet of 10 electrons.[4][5]

Formal Charge Analysis

Formal charges are calculated to confirm the stability of the drawn Lewis structure. The formula used is: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2)

-

For Iodine (I): 7 - 4 - (6 / 2) = 0

-

For each Bromine (Br): 7 - 6 - (2 / 2) = 0

Since the formal charges on all atoms are zero, this Lewis structure is considered the most stable and accurate representation.[3][6]

Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in IBr₃ is predicted by the VSEPR theory, which posits that electron domains (bonding pairs and lone pairs) around a central atom arrange themselves to minimize electrostatic repulsion.

-

Electron Domains: The central iodine atom has five electron domains: three bonding pairs (from the I-Br bonds) and two lone pairs.[1][5][7][8]

-

Electron Geometry: With a steric number of five, the electron domains adopt a trigonal bipyramidal arrangement to maximize separation.[5][8][9]

-

Molecular Geometry: To minimize repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramid. This arrangement results in the three bromine atoms occupying the remaining two axial positions and one equatorial position. This configuration leads to a T-shaped molecular geometry.[1][5][9][10][11]

The logical progression from electron domains to the final molecular shape is visualized below.

Caption: VSEPR workflow for IBr₃, from Lewis structure to molecular geometry.

Hybridization and Bonding

Hybridization

To accommodate five electron domains in a trigonal bipyramidal arrangement, the central iodine atom undergoes sp³d hybridization .[7][8][12] This involves the mixing of one s orbital, three p orbitals, and one d orbital to form five equivalent hybrid orbitals, which then participate in forming the sigma bonds with bromine and housing the lone pairs.

Bonding Characteristics

The bonds between iodine and bromine are covalent.[7] Due to the difference in electronegativity between bromine (2.96) and iodine (2.66), the I-Br bonds are polar covalent.[13] The T-shaped geometry is asymmetrical, and the dipole moments of the individual I-Br bonds do not cancel out. Furthermore, the presence of the two lone pairs contributes to an uneven distribution of electron density. Consequently, IBr₃ is a polar molecule with a net dipole moment.[2][13] The primary intermolecular forces present are London dispersion forces and dipole-dipole interactions.[2]

Quantitative Data Summary

The key structural parameters for this compound are summarized in the table below.

| Parameter | Value / Description | Source |

| Molecular Formula | IBr₃ | [14] |

| Molar Mass | 366.61 g/mol | [14] |

| Electron Geometry | Trigonal Bipyramidal | [5][8][9] |

| Molecular Geometry | T-Shaped | [1][5][10] |

| Hybridization | sp³d | [7][8][12] |

| Ideal Bond Angles | 90°, 180° | [5] |

| Actual Bond Angles | Approx. 90° (or <90°) | [7][12][15] |

| Formal Charges | I = 0; Br = 0 | [3] |

| Polarity | Polar | [2][13] |

Note: The actual Br-I-Br bond angles are slightly less than 90° due to the increased repulsion exerted by the lone pairs compared to bonding pairs.[12]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared via the direct combination of elemental iodine and bromine.[14][16]

-

Reaction: I₂ + 3Br₂ ⇌ 2IBr₃[14]

-

Methodology: The reaction is conducted using a stoichiometric molar ratio of 1:3 for iodine to bromine to minimize the formation of by-products like iodine monobromide (IBr).[14][17] The reactants are combined in a non-polar solvent, such as carbon tetrachloride, under controlled low-temperature conditions (typically 0-10°C) to favor product formation.[14] Purification can be achieved through fractional crystallization, although the compound's thermal instability presents a challenge.[14]

Characterization Methods

The identity and purity of synthesized IBr₃ are confirmed using various analytical techniques.

-

Spectroscopy:

-

Titration: Quantitative analysis is often performed using iodometric titration methods to determine the concentration of the compound.[14]

The experimental workflow for the synthesis and characterization of IBr₃ is outlined in the diagram below.

Caption: Experimental workflow for the synthesis and analysis of IBr₃.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. math.answers.com [math.answers.com]

- 8. quora.com [quora.com]

- 9. gauthmath.com [gauthmath.com]

- 10. brainly.com [brainly.com]

- 11. gauthmath.com [gauthmath.com]

- 12. brainly.com [brainly.com]

- 13. Page loading... [guidechem.com]

- 14. webqc.org [webqc.org]

- 15. Answered: identify the best description of the smallest bond angles found in this compound IBr3 <90 90 <120 180 <180 or 120 | bartleby [bartleby.com]

- 16. Buy this compound | 7789-58-4 [smolecule.com]

- 17. This compound | 7789-58-4 | Benchchem [benchchem.com]

The Genesis of Halogen Hybrids: An In-depth Technical Guide to the Discovery and History of Interhalogen Compounds

For Immediate Release

This technical guide delves into the fascinating history of interhalogen compounds, from their initial discovery in the early 19th century to the synthesis of the most complex examples in the 20th century. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key discoveries, the pioneering scientists behind them, detailed experimental protocols from foundational studies, and a wealth of quantitative data on the properties of these unique chemical entities.

Introduction: A New Class of Halogen Chemistry

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms.[1] Their general formula is XYn, where X is the less electronegative halogen and n can be 1, 3, 5, or 7.[1] The discovery of these compounds opened a new chapter in halogen chemistry, revealing that the reactivity and properties of halogens could be finely tuned by combining them. These compounds are notable for being more reactive than their parent halogens (with the exception of fluorine) due to the weaker X-Y bond compared to the X-X bond in diatomic halogens.[2]

A Chronology of Discovery: From Serendipity to Deliberate Synthesis

The journey of discovering interhalogen compounds spans over a century, marked by the ingenuity and perseverance of several key chemists.

The first interhalogen compound to be identified was iodine monochloride (ICl) , discovered by the French chemist Joseph Louis Gay-Lussac in 1814.[3] This discovery was a significant milestone, demonstrating for the first time that different halogen atoms could directly combine.

It was not until the early 20th century that the field saw its next major advancement with the work of French chemist Paul Lebeau. In 1906, he successfully synthesized bromine trifluoride (BrF₃) , a powerful fluorinating agent.

The 1930s proved to be a pivotal decade for interhalogen chemistry, largely due to the work of the German chemists Otto Ruff and his colleagues. In 1928, Ruff and Krug prepared chlorine monofluoride (ClF) .[4] This was followed in 1930 by their landmark synthesis of chlorine trifluoride (ClF₃) , a compound so reactive it would later be investigated for various industrial and military applications.[5][6] Also in 1930, Otto Ruff and Rudolf Keim successfully synthesized iodine heptafluoride (IF₇) , the only known interhalogen with seven peripheral halogen atoms, a discovery that challenged existing theories of chemical bonding.[1]

The family of iodine fluorides was further expanded by the work of Henri Moissan, who first synthesized iodine pentafluoride (IF₅) in 1891 by burning solid iodine in fluorine gas.[5][7][8]

Foundational Experimental Protocols

The synthesis of the first interhalogen compounds relied on direct reactions between the elemental halogens under controlled conditions. The following protocols are based on the initial successful preparations.

Synthesis of Iodine Monochloride (ICl)

Researcher: Joseph Louis Gay-Lussac (1814)

Methodology: The original synthesis involved the direct reaction of chlorine gas with iodine crystals.[3]

-

Apparatus: A glass reaction vessel capable of containing both solid iodine and chlorine gas.

-

Procedure:

-

Place iodine crystals in the reaction vessel.

-

Pass a stream of dry chlorine gas over the iodine crystals.

-

The reaction proceeds readily at ambient temperature, evidenced by the formation of a brown vapor of iodine monochloride.

-

The product, a dark brown liquid, is collected. It is important to note that the use of excess chlorine can lead to the formation of iodine trichloride (ICl₃) through a reversible reaction.[3]

-

Synthesis of Bromine Trifluoride (BrF₃)

Researcher: Paul Lebeau (1906)

Methodology: Lebeau's synthesis involved the direct combination of elemental bromine and fluorine at room temperature.

-

Apparatus: A reaction vessel resistant to the corrosive effects of fluorine and bromine trifluoride, such as one made of copper or nickel.

-

Procedure:

-

Introduce liquid bromine into the reaction vessel.

-

Carefully pass a stream of fluorine gas over the bromine.

-

The reaction occurs at approximately 20°C, yielding bromine trifluoride as a straw-colored liquid.[1]

-

The product can be purified by distillation.

-

Synthesis of Chlorine Trifluoride (ClF₃)

Researchers: Otto Ruff and Krug (1930)

Methodology: Ruff and Krug prepared chlorine trifluoride by the fluorination of chlorine.[5][6] This reaction also produced chlorine monofluoride (ClF), which was then separated.[5]

-

Apparatus: A reaction apparatus constructed from a material resistant to fluorine and chlorine trifluoride, such as copper or a nickel alloy.

-

Procedure:

-

React chlorine gas (Cl₂) with an excess of fluorine gas (F₂).

-

The reaction is typically carried out at elevated temperatures, for example, 250 °C in a nickel tube.[1]

-

The product is a mixture of chlorine trifluoride (ClF₃) and chlorine monofluoride (ClF).

-

The two interhalogens are separated by distillation, taking advantage of their different boiling points (ClF₃: 11.75 °C; ClF: -100.1 °C).[5]

-

Synthesis of Iodine Pentafluoride (IF₅)

Researcher: Henri Moissan (1891)

Methodology: The first synthesis was achieved by the direct, exothermic reaction of solid iodine with fluorine gas.[5][7][8]

-

Apparatus: A reaction chamber designed to handle the highly exothermic nature of the reaction and the corrosive reactants.

-

Procedure:

-

Solid iodine is placed in the reaction chamber.

-

Fluorine gas is passed over the solid iodine.

-

The reaction is vigorous and exothermic, producing iodine pentafluoride as a colorless liquid.

-

Modern preparations have refined the reaction conditions to improve control and yield.

-

Synthesis of Iodine Heptafluoride (IF₇)

Researchers: Otto Ruff and Rudolf Keim (1930)

Methodology: This synthesis involves the fluorination of iodine pentafluoride at elevated temperatures.[1]

-

Apparatus: A two-stage reaction system capable of handling highly corrosive fluorine and iodine fluorides at elevated temperatures.

-

Procedure:

-

Fluorine gas (F₂) is passed through liquid iodine pentafluoride (IF₅) maintained at 90 °C.

-

The resulting vapor mixture is then heated to 270 °C.

-

This two-step process yields iodine heptafluoride as a colorless gas.

-

Purification can be achieved through fractional condensation to remove any unreacted IF₅.

-

Quantitative Data on Interhalogen Compounds

The physical and chemical properties of interhalogen compounds are crucial for their application in synthesis and materials science. The following tables summarize key quantitative data for a range of binary interhalogens.

Table 1: Physical Properties of Selected Interhalogen Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance |

| Chlorine Monofluoride | ClF | 54.45 | -155.6 | -100.1 | 1.62 (liquid at -100°C) | Colorless gas |

| Bromine Monofluoride | BrF | 98.90 | - | Decomposes | - | - |

| Iodine Monochloride | ICl | 162.35 | 27.2 (α-form) | 97.4 | 3.10 | Red-brown solid/liquid |

| Chlorine Trifluoride | ClF₃ | 92.45 | -76.3 | 11.75 | 1.885 (liquid at 12°C) | Colorless gas/pale green liquid |

| Bromine Trifluoride | BrF₃ | 136.90 | 8.8 | 125.8 | 2.803 | Straw-colored liquid |

| Iodine Trifluoride | IF₃ | 183.90 | Decomposes > -28 | - | - | Yellow solid |

| Chlorine Pentafluoride | ClF₅ | 130.45 | -103 | -13.1 | 1.9 (liquid) | Colorless gas |

| Bromine Pentafluoride | BrF₅ | 174.90 | -60.5 | 41.3 | 2.465 | Colorless to pale yellow liquid |

| Iodine Pentafluoride | IF₅ | 221.90 | 9.43 | 100.5 | 3.250 | Colorless liquid |

| Iodine Heptafluoride | IF₇ | 259.90 | 4.5 (sublimes) | 4.77 (sublimes) | 2.8 (solid at 6°C) | Colorless gas |

Table 2: Structural and Thermochemical Properties of Selected Interhalogen Compounds

| Compound | Formula | Molecular Geometry | Bond Length(s) (Å) | Bond Angle(s) (°) | Standard Enthalpy of Formation (kJ/mol) |

| ClF | ClF | Linear | 1.628 | - | -50.3 |

| ICl | ICl | Linear | 2.321 | - | - |

| ClF₃ | ClF₃ | T-shaped | 1.598 (eq), 1.698 (ax) | 87.5 | -163.2 |

| BrF₃ | BrF₃ | T-shaped | 1.721 (eq), 1.810 (ax) | 86.2 | -255.6 |

| IF₅ | IF₅ | Square pyramidal | 1.844 (eq), 1.869 (ax) | ~90 | -840.1 |

| IF₇ | IF₇ | Pentagonal bipyramidal | 1.858 (eq), 1.786 (ax) | 72 (eq-eq), 90 (eq-ax) | -961.9 |

The Emergence of Polyhalogen Ions

The study of interhalogen compounds is intrinsically linked to the chemistry of polyhalogen ions. These ions, which consist of three or more halogen atoms, can be formed through the autoionization of interhalogens. For example, liquid bromine trifluoride undergoes autoionization to form the [BrF₂]⁺ and [BrF₄]⁻ ions.[1] The discovery and characterization of salts containing these complex ions further expanded the understanding of halogen bonding and structure.

Conclusion

The discovery and subsequent study of interhalogen compounds have profoundly impacted our understanding of chemical bonding, reactivity, and structure. From the initial serendipitous finding of iodine monochloride to the deliberate synthesis of highly complex and reactive fluorine-containing interhalogens, this class of compounds continues to be of great interest to both academic and industrial researchers. Their unique properties as powerful fluorinating and oxidizing agents ensure their continued relevance in the development of new materials and chemical transformations. This guide has provided a historical and technical foundation for understanding these remarkable molecules, highlighting the key milestones and scientific contributions that have shaped this important field of chemistry.

References

- 1. Iodine heptafluoride - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic addition of chlorine monofluoride for PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine pentafluoride - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Iodine_pentafluoride [bionity.com]

- 8. alchetron.com [alchetron.com]

In-Depth Technical Guide to the Theoretical Calculations of Iodine Tribromide Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the molecular and electronic properties of iodine tribromide (IBr₃). It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the computational analysis of interhalogen compounds.

Introduction

This compound (IBr₃) is an interhalogen compound that has garnered interest due to its reactivity and potential applications in organic synthesis and materials science. Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for elucidating the fundamental properties of such molecules. These computational methods provide detailed insights into molecular geometry, vibrational spectroscopy, and electronic structure, which are often challenging to determine experimentally. This guide summarizes the key theoretical findings for IBr₃ and details the computational methodologies employed.

Molecular Structure and Geometry

Theoretical calculations consistently predict a T-shaped molecular geometry for this compound in the gas phase, which is in agreement with the predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom is bonded to three bromine atoms and possesses two lone pairs of electrons. To minimize electron-electron repulsion, these five electron domains adopt a trigonal bipyramidal electron geometry. The two lone pairs occupy the equatorial positions, resulting in the observed T-shaped arrangement of the atoms.

The calculated bond lengths and angles provide a more precise description of the molecular structure. It is important to note that the axial and equatorial bromine atoms are not equivalent, leading to different bond lengths.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value |

| Axial I-Br Bond Length | 2.48 Å |

| Equatorial I-Br Bond Length | 2.52 Å |

| Axial Br-I-Equatorial Br Bond Angle | ~90° |

| Equatorial Br-I-Equatorial Br Bond Angle | ~180° |

This structural arrangement is visualized in the following diagram:

Electronic Properties

The difference in electronegativity between iodine and bromine atoms leads to polar covalent bonds in IBr₃. The asymmetric T-shaped geometry results in an uneven distribution of electron density across the molecule, making it a polar molecule. Theoretical calculations have quantified this polarity through the determination of the molecule's dipole moment.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment | ~1.5 D |

The workflow for determining these electronic properties via computational methods is outlined below.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and dynamics of a molecule. Theoretical calculations can predict the vibrational frequencies and assign them to specific modes of atomic motion. For IBr₃, the calculated vibrational frequencies are in good agreement with experimental observations.[1]

Table 3: Calculated Vibrational Frequencies for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | 285 | Symmetric I-Br Stretching |

| Infrared (IR) | 295 | Asymmetric I-Br Stretching |

| Raman | 150 | Bending Vibrations |

| Raman | 165 | Bending Vibrations |

The relationship between the different vibrational modes can be visualized as follows:

Computational Methodology

The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. While the specific details for the cited values were not available in a single primary source, a standard and reliable approach for a molecule like this compound would involve Density Functional Theory (DFT).

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Method Selection: The B3LYP hybrid functional is a commonly used and robust choice for geometry optimizations and frequency calculations of main group elements.

-

Basis Set Selection: For heavy elements like iodine and bromine, a basis set that includes effective core potentials (ECPs) is crucial to account for relativistic effects. A suitable choice would be the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set for the iodine and bromine atoms, augmented with polarization and diffuse functions for better accuracy. For a higher level of theory, an all-electron basis set like the aug-cc-pVTZ could be employed.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy arrangement of the atoms. The convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This calculation yields the harmonic vibrational frequencies, which can be compared to experimental IR and Raman data.

-

Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Population Analysis: To understand the electronic structure and calculate the dipole moment, a population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital) is performed on the optimized geometry.

This comprehensive computational approach provides a detailed and accurate picture of the molecular and electronic properties of this compound, complementing and guiding experimental investigations.

References

A Comprehensive Technical Guide to the Solubility of Iodine Tribromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of iodine tribromide (IBr₃) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding and a comprehensive experimental protocol for the quantitative determination of its solubility.

Core Concepts: Understanding the Solubility of this compound

This compound is a polar interhalogen compound.[1] Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." The polarity of the I-Br bonds and the overall molecular geometry lead to favorable interactions with polar solvents, while its halogen nature allows for dispersion forces to play a role in its dissolution in non-polar media.[1]

Qualitative Solubility Overview

Published literature consistently describes the solubility of this compound in several common organic solvents. This information is summarized in the table below. The term "miscible" implies that the substances can be mixed in all proportions to form a homogeneous solution.

| Organic Solvent | Chemical Formula | Type | Reported Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1][2] |

| Carbon Disulfide | CS₂ | Non-polar | Good solubility[1] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1] |

It is crucial to note that this compound reacts with water and should not be considered soluble in aqueous solutions. The interaction with water leads to hydrolysis, forming hydrobromic acid and iodic acid.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This procedure is based on the principle of creating a saturated solution and then measuring the concentration of the solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (anhydrous grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood.

2. Safety Precautions:

This compound is a corrosive and moisture-sensitive compound.[3][4] All handling should be performed in a well-ventilated fume hood.[4] Avoid contact with skin, eyes, and clothing.[3][4] In case of contact, rinse the affected area immediately and thoroughly with water.[3] Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[4]

3. Experimental Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation. ii. Place the container in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). iii. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

b. Sample Collection and Preparation: i. Once equilibrium is reached, cease agitation and allow the solid to settle. ii. Carefully transfer a known volume of the supernatant to a centrifuge tube, ensuring no solid particles are transferred. iii. Centrifuge the sample to remove any remaining suspended microcrystals. iv. Accurately pipette a specific volume of the clear, saturated solution and transfer it to a volumetric flask. v. Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

c. Concentration Measurement via UV-Vis Spectroscopy: i. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. iii. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. iv. Determine the concentration of the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the original saturated solution by accounting for the dilution factor. ii. Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Signaling Pathway Analogy: Solute-Solvent Interaction

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a solution). The following diagram provides a logical representation of the factors influencing the solubility of this compound.

Caption: Key interactions governing the dissolution of IBr₃.

References

Methodological & Application

Application Notes and Protocols: Iodine Tribromide as a Brominating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine tribromide (IBr₃) is an interhalogen compound that serves as a source of electrophilic bromine, making it a potential reagent for the bromination of various organic substrates. Its reactivity is attributed to the polarization of the I-Br bonds, rendering the bromine atoms susceptible to nucleophilic attack by electron-rich moieties. These application notes provide an overview of the use of this compound in organic synthesis, including protocols for the bromination of activated aromatic systems and addition reactions to unsaturated hydrocarbons. Due to the limited availability of detailed procedures for this compound, the protocols provided for aromatic bromination are adapted from studies using the closely related and highly reactive iodine monobromide (IBr).

Properties of this compound

| Property | Value |

| Molecular Formula | IBr₃ |

| Molar Mass | 366.61 g/mol |

| Appearance | Dark brown liquid |

| Solubility | Miscible with ethanol and ethers |

Applications in Organic Synthesis

This compound is a versatile reagent capable of participating in several key transformations in organic synthesis:

-

Electrophilic Aromatic Bromination: Activated aromatic rings, such as phenols, anilines, and their derivatives, can be efficiently brominated. The high reactivity of interhalogens often leads to rapid reactions.

-

Addition to Alkenes and Alkynes: this compound can add across carbon-carbon double and triple bonds to furnish vicinal dibromoalkanes and tetrahaloalkanes, respectively.

Experimental Protocols

Protocol 1: Electrophilic Bromination of Activated Aromatic Compounds (Adapted from Iodine Monobromide Studies)

This protocol is adapted from studies on the highly reactive iodine monobromide for the bromination of phenols and anisoles. It is anticipated that this compound will exhibit similar reactivity, although stoichiometry may need to be adjusted. The reaction with iodine monobromide alone is reported to be very fast[1].

Materials:

-

Substituted Phenol or Anisole

-

This compound (IBr₃)

-

Glacial Acetic Acid

-

Mercuric Acetate (optional, as a bromine scavenger to potentially control reactivity)[1]

-

Perchloric Acid (optional, as a catalyst)[1]

-

Potassium Iodide Solution (10%)

-

Sodium Thiosulfate Solution (0.1 N)

-

Starch Indicator Solution

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve the aromatic substrate (e.g., phenol, p-cresol, anisole) in glacial acetic acid.

-

(Optional) Add mercuric acetate to the solution. This may help to moderate the reaction by scavenging bromide ions[1].

-

(Optional) Add a catalytic amount of perchloric acid[1].

-

Slowly add a solution of this compound in glacial acetic acid to the reaction mixture at room temperature. The stoichiometry may need to be optimized, but a 1:1 molar ratio of substrate to IBr₃ is a reasonable starting point.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Due to the high reactivity, the reaction is expected to be rapid.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of potassium iodide. The excess IBr₃ will react to form iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the consumption of the brominating agent.

-

Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate), followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Expected Products:

The major products are typically the result of para-bromination, unless the para position is blocked, in which case ortho-bromination is observed. For example, phenol and anisole yield p-bromophenol and p-bromoanisole as the major products, respectively. p-Cresol is reported to yield 2-bromo-4-methylphenol[1].

Quantitative Data for Bromination of Phenols and Anisoles (Adapted from IBr Studies)

The following table summarizes the products identified in studies using iodine monobromide, which are expected to be similar for this compound.

| Substrate | Major Product |

| Phenol | p-Bromophenol[1] |

| Anisole | p-Bromoanisole[1] |

| p-Cresol | 2-Bromo-4-methylphenol[1] |

Protocol 2: Addition of this compound to Alkenes

This generalized protocol is based on the known reactivity of interhalogens with unsaturated carbon-carbon bonds.

Materials:

-

Alkene (e.g., cyclohexene, styrene)

-

This compound (IBr₃)

-

Inert Solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

-

In a round-bottom flask protected from light, dissolve the alkene in a dry, inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled alkene solution with stirring. A 1:1 molar ratio is a typical starting point.

-

Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Once the reaction is complete, quench any remaining IBr₃ by washing the reaction mixture with an aqueous solution of sodium thiosulfate.

-